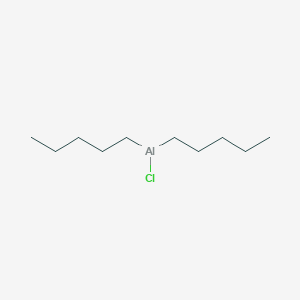
Chloro(dipentyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dipentyl)alumane is an organoaluminum compound characterized by the presence of a chlorine atom and two pentyl groups attached to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(dipentyl)alumane can be synthesized through several methods. One common approach involves the reaction of aluminum chloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+2C5H11MgBr→ClAl(C5H11)2+2MgBrCl
This method requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Chloro(dipentyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and pentyl chloride.
Reduction: It can be reduced to form aluminum hydride and pentane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Aluminum oxide and pentyl chloride.
Reduction: Aluminum hydride and pentane.
Substitution: Various substituted aluminum compounds, depending on the nucleophile used.
Scientific Research Applications
Chloro(dipentyl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which chloro(dipentyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)alumane: Similar in structure but with methyl groups instead of pentyl groups.
Chloro(diethyl)alumane: Contains ethyl groups instead of pentyl groups.
Chloro(dibutyl)alumane: Contains butyl groups instead of pentyl groups.
Uniqueness
Chloro(dipentyl)alumane is unique due to the presence of longer alkyl chains (pentyl groups), which can influence its reactivity and solubility. This makes it particularly useful in certain organic synthesis applications where longer alkyl chains are desired.
Properties
CAS No. |
53803-14-8 |
|---|---|
Molecular Formula |
C10H22AlCl |
Molecular Weight |
204.71 g/mol |
IUPAC Name |
chloro(dipentyl)alumane |
InChI |
InChI=1S/2C5H11.Al.ClH/c2*1-3-5-4-2;;/h2*1,3-5H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
SPWITGQNMOBZGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[Al](CCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















